(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(2-methoxyphenyl)methanimine
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Overview
Description
2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps. The starting material, 2-methoxybenzaldehyde, can be synthesized through the methylation of salicylaldehyde using dimethyl sulfate in the presence of a base . The subsequent steps involve the formation of the pyrrolotriazolopyrimidine core and the attachment of the oxime group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME include:
2-Methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyrrolotriazolopyrimidine core.
o-Anisaldehyde: Another aromatic aldehyde with a methoxy group, used in various chemical syntheses.
Salicylaldehyde methyl ether: A related compound with similar reactivity and applications.
Uniqueness
The uniqueness of 2-METHOXYBENZALDEHYDE O1-{[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its complex structure, which combines multiple functional groups and a heterocyclic core.
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(E)-N-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C24H23N7O2/c1-16-17(2)30(13-18-8-10-25-11-9-18)23-22(16)24-28-21(29-31(24)15-26-23)14-33-27-12-19-6-4-5-7-20(19)32-3/h4-12,15H,13-14H2,1-3H3/b27-12+ |
InChI Key |
AJVCJUKERMWOSB-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=CC=C4OC)CC5=CC=NC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=CC=C4OC)CC5=CC=NC=C5)C |
Origin of Product |
United States |
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